molecular formula C10H11ClN2O2 B2442165 Methyl 4-chloro-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate CAS No. 2174001-39-7

Methyl 4-chloro-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate

Cat. No. B2442165
CAS RN: 2174001-39-7
M. Wt: 226.66
InChI Key: DNNOFCYZMUVROS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-chloro-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate is a chemical compound that has gained significant attention in the field of scientific research. It is a heterocyclic compound that contains a naphthyridine ring system. This compound has been studied extensively due to its potential applications in the field of medicinal chemistry. In

Scientific Research Applications

Synthesis and Chemical Properties

  • A study details the preparation of ethyl 7‐chloro‐1‐cyclopropyl‐6‐fluoro‐1,4‐dihydro‐5‐methyl‐4‐oxo‐1,8‐naphthyridine‐3‐carboxylate, a related compound, highlighting a method involving reduction, regioselective deprotonation, methylation, and then regeneration of the double bond through selenation, oxidation, and syn-elimination J. Kiely, 1991.

  • Another study focuses on the synthesis of 7-chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1, 4-dihydro-1, 8-naphthyridine-3-carboxylic acid, an important intermediate for anticancer drugs. The synthesis route involved substitution and hydrolysis steps, optimizing the synthesis method for a total yield of 63.69% Jianqing Zhang et al., 2019.

Spectroscopic and Theoretical Studies

  • Research on the solvatochromism in derivatives of 1,6- and 1,7-naphthyridines, including 8-hydroxy-1,6-naphthyridin-5(6H)-one-7-carboxylic acid methyl ester, revealed two intramolecular hydrogen-bonded structures contributing to the ground state of these compounds. The study provided insights into their interaction with solvents and the formation of zwitterionic species in HBD solvents M. Santo et al., 2003.

Antibacterial Applications

  • A series of 5-substituted-6-fluoro-7-(cycloalkylamino)-1,4-dihydro-4-oxo-1,8- naphthyridine-3-carboxylic acids were prepared and evaluated for their in vitro and in vivo antibacterial activities. The study highlighted structure-activity relationships that could inform the development of therapeutic agents D. Bouzard et al., 1992.

Synthesis Methods Optimization

  • Efficient synthesis methods for related naphthyridine compounds have been optimized, contributing to the fields of medicinal chemistry and drug discovery. For instance, the synthesis of antimicrobial agents involving thiazolo[naphthyridine derivatives demonstrated promising in vitro activities against gram-negative and gram-positive bacteria N. Suzuki & R. Dohmori, 1979.

properties

IUPAC Name

methyl 4-chloro-7,8-dihydro-5H-1,6-naphthyridine-6-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2O2/c1-15-10(14)13-5-3-9-7(6-13)8(11)2-4-12-9/h2,4H,3,5-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNNOFCYZMUVROS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CCC2=NC=CC(=C2C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.